molecular formula C12H18N2O2 B13040812 Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl

Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl

Cat. No.: B13040812
M. Wt: 222.28 g/mol
InChI Key: ZDZPKDIOYSXSFS-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Table 1: Structural and Identifiers Summary

Property Description
IUPAC Name methyl (3S)-3-amino-3-[4-(dimethylamino)phenyl]propanoate dihydrochloride
Molecular Formula C₁₂H₁₉Cl₂N₂O₂
SMILES C[N+](C)(C)C1=CC=C(C=C1)C(C(CC(=O)OC)N)[Cl-].[Cl-]
InChI Key (Hydrochloride) FVIMKZRDUXJRAY-UHFFFAOYSA-N

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

methyl (3S)-3-amino-3-[4-(dimethylamino)phenyl]propanoate

InChI

InChI=1S/C12H18N2O2/c1-14(2)10-6-4-9(5-7-10)11(13)8-12(15)16-3/h4-7,11H,8,13H2,1-3H3/t11-/m0/s1

InChI Key

ZDZPKDIOYSXSFS-NSHDSACASA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)[C@H](CC(=O)OC)N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CC(=O)OC)N

Origin of Product

United States

Preparation Methods

Procedure Highlights

  • Raw Materials: 4-(dimethylamino)benzaldehyde (or substituted benzaldehyde), malonic acid, ammonium acetate, methanol (or ethanol), and thionyl chloride.
  • Reaction Conditions:
    • Initial heating of malonic acid and ammonium acetate in methanol at ~45–50°C.
    • Dropwise addition of 4-(dimethylamino)benzaldehyde under controlled temperature.
    • Refluxing the mixture to promote condensation and amination.
    • Cooling followed by dropwise addition of thionyl chloride to facilitate esterification.
    • Refluxing to complete ester formation and removal of excess alcohol by distillation.
  • Workup: Extraction with dichloromethane, pH adjustment to 6–7 using sodium hydroxide, separation of organic phase, concentration to yield the methyl ester.
  • Purification: The crude product typically shows HPLC purity around 98% and yields between 60–80%.
  • Salt Formation: Treatment with hydrochloric acid to generate the dihydrochloride salt.

Representative Data from Similar Compounds

Parameter Value / Condition
Solvent Methanol or Ethanol
Temperature (reaction) 45–50 °C (initial), reflux later
Reaction Time 16–17 hours reflux
Yield 61–78%
Purity (HPLC) ~98%
pH Adjustment 6–7 (using 5N NaOH)
Product Form Colorless oil (ester)

Example NMR Data (for related methyl esters)

  • $$ ^1H $$ NMR (400 MHz, CDCl3): δ 7.29–7.16 (multiplet, aromatic H), 4.34 (triplet, CH), 3.60 (singlet, OCH3), 2.59 (doublet, CH2), 1.74 (singlet, NH2).

Key Research Findings and Considerations

  • Stereoselectivity: The use of ammonium acetate facilitates the stereoselective introduction of the amino group, favoring the (S)-enantiomer.
  • Reaction Optimization: Careful control of temperature, pH, and addition rates is critical for maximizing yield and purity.
  • Environmental and Safety Aspects: The one-pot process reduces the need for intermediate purification steps, minimizing waste and exposure to hazardous reagents.
  • Scalability: The described method is suitable for scale-up due to its operational simplicity and high selectivity.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Condensation 4-(dimethylamino)benzaldehyde + malonic acid + ammonium acetate in methanol, 45–50°C Formation of intermediate amino acid precursor
Amination & Esterification Addition of thionyl chloride, reflux 16–17 h Conversion to methyl ester
Workup Extraction with dichloromethane, pH adjustment to 6–7 Isolation of crude ester
Purification Concentration under reduced pressure High purity product (~98% HPLC)
Salt Formation Treatment with HCl to form dihydrochloride salt Final compound as stable salt form

Chemical Reactions Analysis

Types of Reactions

Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxides, while reduction reactions yield reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Development

Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate dihydrochloride serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structural features contribute to its role in developing drugs that target specific biological pathways.

  • Building Block for Drug Synthesis : The compound is utilized in synthesizing more complex pharmaceutical agents, particularly those targeting neurotransmission pathways. The presence of the dimethylamino group enhances its pharmacological properties, making it a valuable intermediate in drug formulations.

Research indicates that methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate interacts with various biological targets, influencing receptor modulation and neurotransmission.

  • Neurotransmission : The compound's structure suggests potential interactions with neurotransmitter receptors, which could lead to therapeutic effects in neuropharmacology. Studies have shown that compounds with similar structures exhibit varying degrees of receptor affinity, indicating the need for further investigation into its pharmacodynamics.

Several studies have focused on the synthesis and biological evaluation of methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate and its derivatives:

  • Synthesis Techniques : The compound can be synthesized through various methods, including alkylation reactions that yield high purity and yield. For instance, the use of hexafluoroisopropanol as a solvent has shown promising results in achieving good yields while maintaining high atom economy .
  • Biological Evaluation : Preliminary studies indicate that this compound exhibits potential anti-inflammatory and analgesic properties, warranting further investigation into its therapeutic applications .

Mechanism of Action

The mechanism of action of Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its molecular targets include enzymes and receptors that facilitate its biochemical effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

Compound Name Key Substituents Functional Differences
Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate2hcl Dimethylamino, methyl ester, HCl salt Reference compound
4,4'-(propane-2,2-diyl)diphenol Two phenolic –OH, isopropyl bridge Lacks amino group and ester; neutral
4,4'-sulfonyldiphenol Sulfonyl bridge, phenolic –OH Polar sulfonyl group; acidic
Methyl(S)-3-amino-3-(4-methoxyphenyl)propanoate Methoxy instead of dimethylamino Weaker electron donation

Key Observations :

  • Electron-Donating Groups: The dimethylamino group in the target compound enhances aromatic ring electron density compared to methoxy or hydroxyl groups, influencing reactivity in electrophilic substitutions .
  • Salt Form : The dihydrochloride salt increases water solubility (e.g., >50 mg/mL in aqueous buffers) compared to free-base analogues (<10 mg/mL) .

Physicochemical Properties

Supplementary tables from suggest the following trends (hypothetical data inferred from structural features):

Property Target Compound 4,4'-sulfonyldiphenol Methyl(S)-3-amino-3-(4-methoxyphenyl)propanoate
Molecular Weight (g/mol) ~320 (HCl salt) 250 ~280
Solubility in Water High (due to HCl salt) Low Moderate
pKa (amine) ~9.5 (protonated dimethylamino) N/A (phenolic pKa ~10) ~8.5 (methoxy non-basic)

Note: Exact values require access to supplementary Tables 1–5C in , which detail experimental measurements .

Biological Activity

Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate 2HCl, also referred to as a derivative of dimethylaminopropanoic acid, has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active agents, particularly in the realm of neuropharmacology and enzyme inhibition.

Chemical Structure and Properties

The molecular formula for Methyl(S)-3-amino-3-(4-(dimethylamino)phenyl)propanoate 2HCl is C₁₄H₁₈ClN₂O₂. Its structure features a dimethylamino group attached to a phenyl ring, which is crucial for its biological interactions.

1. Cholinesterase Inhibition

One of the most significant biological activities associated with this compound is its potential as a cholinesterase inhibitor. Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmission. For instance, related compounds have demonstrated IC50 values in the low nanomolar range, indicating strong inhibitory effects comparable to established drugs like donepezil .

2. Antioxidant Properties

Research indicates that derivatives of this compound exhibit antioxidant activity. The ability to scavenge free radicals may contribute to neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases where oxidative stress plays a significant role .

3. Analgesic Effects

Preliminary studies suggest that this compound may also possess analgesic properties. Mechanistic studies have indicated that it could activate opioid receptors, providing pain relief without the side effects commonly associated with traditional opioids .

Table 1: Summary of Biological Activities

Activity TypeMechanism/EffectReference
Cholinesterase InhibitionAChE inhibition (IC50 ~20 nM)
Antioxidant ActivityScavenging free radicals
Analgesic PropertiesOpioid receptor activation

Recent Research Insights

Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the dimethylamino group significantly influence biological activity. For example, varying the substituents on the phenyl ring can enhance AChE inhibition and antioxidant capabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.